N,N-Diethyl-4-nitroaniline
Overview
Description
N,N-Diethyl-4-nitroaniline is a chemical compound with the molecular formula C10H14N2O2 and a molecular weight of 194.23 . It is a yellow crystalline mass or yellow needles . This compound is often used as an intermediate in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a nitro group (-NO2) and a diethylamine group (-N(C2H5)2) . The exact 3D structure can be viewed using specific software .Chemical Reactions Analysis
This compound, being a nitrated amine, can neutralize acids to form salts plus water . This compound can also undergo solvent-induced shifts in its absorption spectrum, as studied in water, dimethylsulfoxide, acetonitrile, and acetone .Physical and Chemical Properties Analysis
This compound has a melting point of 76 °C and a boiling point of 350.68°C . It has a density of 1.2250 and a refractive index of 1.6358 . It is slightly soluble in acetonitrile and chloroform .Scientific Research Applications
Synthesis and Chemical Interactions
- N,N-Diethyl-4-nitroaniline is used in the synthesis of various compounds. For instance, its derivative, N,N-Diethyl-5-chloro-2-(4-chlorophenoxy)-4-nitroaniline, has been synthesized with a yield of 75%, demonstrating its feasibility in chemical synthesis processes (Liu Deng-cai, 2008).
- The compound has also been part of studies exploring the solvation environment in ionic liquids, where the interaction between water and the ionic liquid's ions was found to be more significant than the interaction with the solute, including this compound (L. Wright et al., 2010).
Environmental and Biological Applications
- In environmental science, this compound has been studied for its potential in wastewater treatment. A study on the enhanced treatment of nitroaniline-containing wastewater used a membrane-aerated biofilm reactor, showing promising results in NA degradation and nitrogen removal, highlighting the compound's significance in environmental remediation (Xiang Mei et al., 2020).
- Its potential in biodegradation has also been explored, where specific bacterial cultures demonstrated the ability to remove 4-nitroaniline from textile dye wastewater, suggesting its role in bioremediation processes (A. Khalid et al., 2009).
Material Science and Catalysis
- This compound plays a role in material science, specifically in the catalytic reduction of nitroanilines. The research demonstrated the efficacy of copper ferrite nanoparticles in accelerating the reduction process of 4-nitroaniline, showcasing the compound's relevance in catalysis (Samin Naghash-Hamed et al., 2022).
Safety and Hazards
Future Directions
N,N-Diethyl-4-nitroaniline is commonly used as an intermediate in organic synthesis . It can be used in the synthesis of dyes, pigments, and other organic compounds . Due to the presence of its electron-attracting group, it can also be used in the preparation of optical materials and high-performance coatings .
Mechanism of Action
Target of Action
N,N-Diethyl-4-nitroaniline primarily targets organic compounds, particularly in the production of dyes and pigments . It serves as a precursor in the synthesis of these compounds, contributing to their formation and characteristics .
Mode of Action
The compound’s mode of action involves participating in nucleophilic aromatic substitution reactions . In these reactions, the nitro group in this compound is replaced by other functional groups to create new compounds . This interaction with its targets leads to the formation of novel compounds for further investigation and potential applications in various fields of study .
Biochemical Pathways
this compound affects the biochemical pathways involved in the synthesis of various organic compounds . By participating in nucleophilic aromatic substitution reactions, it influences the formation of new compounds and thus, the downstream effects of these pathways .
Pharmacokinetics
Its solubility in organic solvents like ethanol, chloroform, and dichloromethane suggests that it may have good bioavailability.
Result of Action
The result of this compound’s action is the creation of new compounds through nucleophilic aromatic substitution reactions . These new compounds can be used for further investigation and potential applications in various fields of study .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors such as the type of solvent used. For instance, solvent-induced shifts in the absorption spectrum of this compound were studied in water, dimethylsulfoxide, acetonitrile, and acetone . The results showed that different solvents can have varying effects on the compound’s properties .
Biochemical Analysis
Biochemical Properties
N,N-Diethyl-4-nitroaniline’s mechanism of action involves participating in nucleophilic aromatic substitution reactions, where the nitro group is replaced . It has been studied using solvatochromic probes, which are used to study the polarity of different families of deep eutectic solvents .
Cellular Effects
Given its role in nucleophilic aromatic substitution reactions, it may influence cellular processes that involve similar chemical reactions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its participation in nucleophilic aromatic substitution reactions . This involves the replacement of the nitro group in the molecule, which can influence the properties of the resulting compound .
Properties
IUPAC Name |
N,N-diethyl-4-nitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-3-11(4-2)9-5-7-10(8-6-9)12(13)14/h5-8H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFPIZMWTMRWZRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
Record name | N,N-DIETHYL-4-NITROBENZENAMINE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7025057 | |
Record name | N,N-Diethyl-4-nitrobenzenamine | |
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URL | https://comptox.epa.gov/dashboard/DTXSID7025057 | |
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Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
N,n-diethyl-4-nitrobenzenamine appears as yellow needles (from ligroin) or yellow crystalline mass. (NTP, 1992) | |
Record name | N,N-DIETHYL-4-NITROBENZENAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20192 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992) | |
Record name | N,N-DIETHYL-4-NITROBENZENAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20192 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Density |
1.225 (NTP, 1992) - Denser than water; will sink | |
Record name | N,N-DIETHYL-4-NITROBENZENAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20192 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
2216-15-1 | |
Record name | N,N-DIETHYL-4-NITROBENZENAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20192 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | N,N-Diethyl-4-nitrobenzenamine | |
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Record name | p-Nitro-N,N-diethylaniline | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002216151 | |
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Record name | Benzenamine, N,N-diethyl-4-nitro- | |
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Record name | N,N-Diethyl-4-nitrobenzenamine | |
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Record name | N,N-diethyl-4-nitroaniline | |
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Record name | P-NITRO-N,N-DIETHYLANILINE | |
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Melting Point |
171 to 172 °F (NTP, 1992) | |
Record name | N,N-DIETHYL-4-NITROBENZENAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20192 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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